1-(4-amino-2-chlorobenzoyl)azetidin-3-ol
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Overview
Description
1-(4-amino-2-chlorobenzoyl)azetidin-3-ol is a chemical compound with the molecular formula C10H11ClN2O2 and a molecular weight of 226.66 g/mol . This compound is part of the azetidine family, which is known for its four-membered ring structure. Azetidines are significant in organic synthesis and medicinal chemistry due to their unique reactivity and stability .
Preparation Methods
The synthesis of 1-(4-amino-2-chlorobenzoyl)azetidin-3-ol involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-amino-2-chlorobenzoyl chloride with azetidin-3-ol in the presence of a base can yield the desired product . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
1-(4-amino-2-chlorobenzoyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
1-(4-amino-2-chlorobenzoyl)azetidin-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-amino-2-chlorobenzoyl)azetidin-3-ol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in microorganisms . The exact pathways and molecular targets are still under investigation, but its ability to interfere with bacterial cell wall synthesis is a key area of interest .
Comparison with Similar Compounds
1-(4-amino-2-chlorobenzoyl)azetidin-3-ol can be compared with other azetidine derivatives, such as:
Azetidin-2-one: Known for its use in the synthesis of β-lactam antibiotics.
Azetidine-3-carboxylic acid: Studied for its potential as a proline analog in peptide synthesis.
4-chloro-2-aminobenzoyl azetidine: Similar in structure but with different substituents, leading to varied reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1695995-16-4 |
---|---|
Molecular Formula |
C10H11ClN2O2 |
Molecular Weight |
226.7 |
Purity |
95 |
Origin of Product |
United States |
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